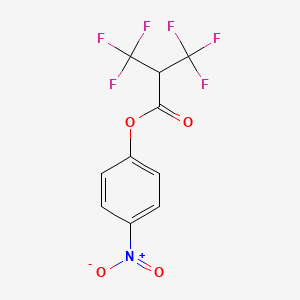
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organic compound that features both nitrophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the esterification of 4-nitrophenol with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 4-aminophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.
Hydrolysis: 4-nitrophenol and 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid.
Scientific Research Applications
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
Biological Studies: Employed in the study of enzyme kinetics and mechanisms, particularly in the development of enzyme inhibitors.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl trifluoromethanesulfonate: Used as a triflating agent in organic synthesis.
4-nitro-3-(trifluoromethyl)phenol: Known for its use as a pesticide and in the synthesis of other organic compounds.
Uniqueness
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This combination of functional groups makes it particularly useful in applications requiring both electron-withdrawing and lipophilic properties.
Properties
IUPAC Name |
(4-nitrophenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO4/c11-9(12,13)7(10(14,15)16)8(18)21-6-3-1-5(2-4-6)17(19)20/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCGWGAAPMOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-1-cyano-2-[3-[(2-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B5111779.png)
![5-N-cyclopentyl-6-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
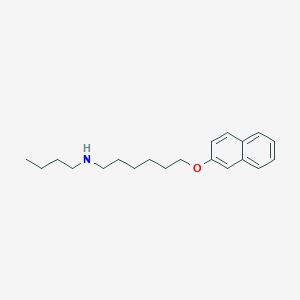
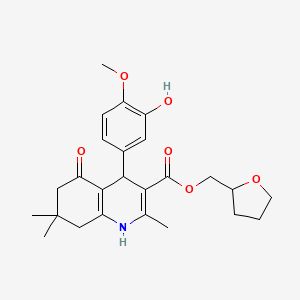
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)
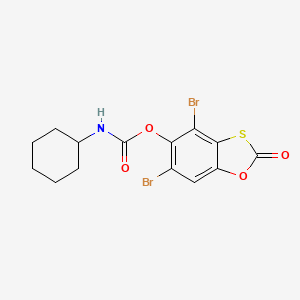
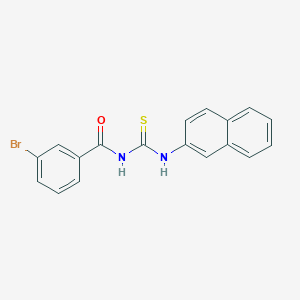
![4-butoxy-N-[(4-ethylphenyl)carbamothioyl]benzamide](/img/structure/B5111846.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5111848.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5111854.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
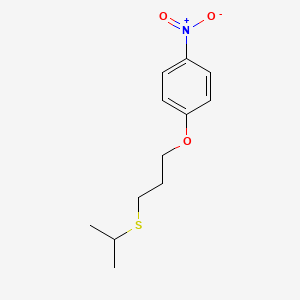
![N'-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide](/img/structure/B5111876.png)
